Product packaging for 5-Formyluracil(Cat. No.:CAS No. 1195-08-0)

5-Formyluracil

货号: B014596
CAS 编号: 1195-08-0
分子量: 140.10 g/mol
InChI 键: OHAMXGZMZZWRCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Origin and Formation of 5-Formyluracil (5-foU) in DNA and RNA

The formation of 5-foU in nucleic acids is a consequence of various processes, predominantly involving the oxidation of the methyl group at the C5 position of thymine (B56734) or 5-methyluracil. ebi.ac.ukhoffmanlab.org These processes can be broadly categorized into oxidative damage pathways and enzymatic conversion.

Oxidative Damage Pathways to Thymine Leading to 5-foU Formation

Oxidative stress, arising from various sources, can lead to the modification of DNA and RNA bases. The methyl group of thymine is particularly susceptible to oxidative attack, generating a cascade of products, including 5-foU. oup.comradioprotection.org

Ionizing radiation is a well-established inducer of oxidative DNA damage. Exposure to gamma-irradiation, for instance, leads to the formation of 5-foU in DNA, often in yields comparable to that of 8-oxo-7,8-dihydroguanine, another major oxidative lesion. ebi.ac.ukoup.comnih.gov The direct effect of radiation can induce the formation of a thymine radical cation, which can then decompose through deprotonation, leading to the 5-methyluracil radical. This radical can subsequently react with molecular oxygen to generate this compound and 5-hydroxymethyluracil (B14597), often via the transient intermediate 5-hydroperoxymethyluracil. radioprotection.org

Various chemical oxidants can also trigger the formation of 5-foU. These include reactive oxygen species (ROS) generated during normal cellular metabolism or in response to exogenous agents. oup.comoup.com Examples of chemical oxidants implicated in 5-foU formation include those generated by quinone-sensitized UVA photooxidation. oup.comnih.gov The mechanisms often involve the generation of reactive intermediates that attack the methyl group of thymine. oup.comradioprotection.org

5-Hydroperoxymethyluracil (5-HPMU) is an unstable intermediate formed during the oxidative attack on the thymine methyl group. oup.comradioprotection.orgoup.com This hydroperoxide can spontaneously decompose to yield this compound and 5-hydroxymethyluracil. oup.comradioprotection.orgoup.comresearchgate.netnih.gov This spontaneous decomposition pathway represents a significant source of 5-foU in nucleic acids following oxidative insult.

While oxidative pathways are primary sources, 5-foU can also be generated enzymatically. 5-Hydroxymethyluracil (5-hmU), another oxidation product of thymine, can serve as a precursor for 5-foU formation. ebi.ac.ukhoffmanlab.org Although the search results primarily highlight the conversion of 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) and then further oxidized forms via TET enzymes plos.orgresearchgate.net, some literature suggests enzymatic pathways involving the oxidation of 5-hydroxymethyluracil. For instance, in Neurospora crassa, an enzyme other than thymine 7-hydroxylase has been shown to convert this compound to uracil-5-carboxylic acid, implying enzymatic processing of this compound, and potentially its formation from a precursor like 5-hydroxymethyluracil within metabolic pathways asm.org. The formal oxidation of the alcoholic hydroxyl group of 5-hydroxymethyluracil to the corresponding aldehyde results in this compound ebi.ac.ukhoffmanlab.org.

Spontaneous Decomposition of 5-Hydroperoxymethyluracil

Relationship to Other Oxidized Pyrimidines and Deaminated Bases

This compound is part of a broader spectrum of modified bases that arise from damage to canonical nucleic acid bases. It is closely related to other oxidized pyrimidines, such as thymine glycol, 5-hydroxymethyluracil, and 5-carboxyuracil, all of which result from oxidative attack on thymine or its derivatives. oup.complos.orgresearchgate.netpsu.eduoup.com

Compared to other lesions like 8-oxo-7,8-dihydroguanine and thymine glycol, which are often cytotoxic and block DNA replication, 5-foU is frequently described as mutagenic. ebi.ac.ukoup.comresearchgate.netresearchgate.netsigmaaldrich.comnih.gov It can mispair with bases other than adenine (B156593) during DNA replication, leading to base substitutions, particularly T:A to C:G and T:A to A:T transversions. researchgate.netresearchgate.netnih.gov

Presence in Biological Systems

This compound has been detected across a diverse range of organisms, indicating its widespread occurrence in biological DNA. Its presence is not limited to a specific domain of life but extends to bacteriophages, prokaryotes, and mammalian cells. acs.orgnih.govwikipedia.org

Bacteriophages

Studies have identified this compound in bacteriophages. acs.orgnih.govwikipedia.org While the precise roles and origins of 5-foU in all bacteriophages are still under investigation, its presence suggests potential implications for phage DNA integrity and interaction with host cellular machinery. Some Bacillus subtilis bacteriophages, such as SPO1, are known to replace thymine entirely with 5-(hydroxymethyl)uracil, a related modified base, as a normal DNA constituent, suggesting that modified uracil (B121893) derivatives can play significant roles in phage biology. researchgate.net

Prokaryotes

This compound is also found in prokaryotic organisms. acs.orgnih.govwikipedia.org In Escherichia coli, 5-foU in DNA has been shown to be mutagenic. nih.govresearchgate.netoup.com To counteract the potential harmful effects of 5-foU, E. coli possesses specific DNA repair enzymes, including AlkA, MutM, Nth, and Nei, which recognize and remove this lesion from the DNA. nih.govresearchgate.netoup.com

Mammalian Cells and Tissues

The presence of this compound has been confirmed in mammalian cells and tissues. acs.orgnih.govwikipedia.org It is considered a major oxidative damage product derived from thymine in mammalian systems. nih.govresearchgate.netoup.com Research indicates that the content of this compound can vary depending on the cell type and may be higher in certain cancer tissues compared to adjacent normal tissues. acs.orgnih.gov Mammalian cells have also been shown to possess DNA glycosylase activities capable of removing 5-foU from DNA, highlighting the cellular mechanisms in place to deal with this modification. nih.govoup.com

Conceptual Frameworks for this compound as a DNA Lesion

This compound is widely regarded as a potentially harmful DNA lesion due to its chemical properties and observed biological effects. researchgate.netoup.comnih.govnih.govresearchgate.netoup.commagtech.com.cn Its presence in DNA can interfere with normal cellular processes, including DNA replication and gene expression. sci-hub.sersc.org

Genotoxic Implications

The presence of this compound in DNA has genotoxic implications. nih.govmagtech.com.cnrsc.orgbiosynth.com As an oxidative DNA lesion, it can disrupt the normal structure and function of the DNA molecule. rsc.org Studies have shown that 5-foU can act as a weak replication block during DNA synthesis, suggesting a potential, albeit perhaps limited, cytotoxic effect. researchgate.net Furthermore, 5-foU can participate in biochemical reactions with proteins, leading to the formation of DNA-protein cross-links, which are toxic lesions that can interfere with essential biological processes and contribute to genomic instability. sci-hub.se

Mutagenic Potential and Consequences

A significant consequence of this compound in DNA is its mutagenic potential. researchgate.netoup.comnih.govacs.orgnih.govwikipedia.orgresearchgate.netoup.commagtech.com.cnplos.orgchinesechemsoc.org 5-foU can induce base mispairing during DNA replication. researchgate.netrsc.org Experimental evidence indicates that 5-foU in template DNA can direct the misincorporation of nucleotides by DNA polymerases. oup.comnih.gov Specifically, it has been shown to direct the incorporation of not only adenine (A) but also cytosine (C) opposite the lesion during DNA synthesis in vitro. oup.comnih.gov This misincorporation can lead to base substitution mutations, including T:A to C:G and T:A to A:T transversions, as well as -1 deletions at the site of the 5-foU lesion. researchgate.net The miscoding properties of 5-foU are attributed, in part, to the electron-withdrawing nature of the formyl group, which can alter the acidity of the N3 proton, crucial for correct Watson-Crick base pairing. researchgate.net Studies in E. coli have demonstrated that 5-foU causes mutations in vivo. researchgate.net In mammalian cells, 5-formyl-2'-deoxyuridine (B1195723) (5-fodUrd), a nucleoside derivative of 5-foU, has been shown to promote mutagenicity. researchgate.netoup.com The incorporation of 5-fodUrd into DNA and its ability to form mispairs during replication contribute to its mutagenic effects. oup.com The cellular repair mechanisms, such as the base excision repair (BER) pathway, play a crucial role in removing 5-foU from DNA, thereby preventing or reducing the occurrence of mutations. researchgate.netnih.govplos.org However, the efficiency of repair and the potential for misrepair can influence the ultimate mutagenic outcome. plos.org

Table 1: Selected Research Findings on this compound

FindingBiological System/ContextImplicationSource
Presence of this compoundBacteriophages, Prokaryotes, Mammalian CellsWidespread occurrence acs.orgnih.govwikipedia.org
Mutagenicity of 5-foU in DNAE. coliPotential to cause mutations nih.govresearchgate.netoup.com
Recognition and removal of 5-foU by DNA repair enzymes (AlkA, MutM, Nth, Nei)E. coliCellular defense mechanism nih.govresearchgate.netoup.com
Higher content of 5-foU in certain cancer tissuesMammalian TissuesPotential biomarker/role in disease acs.orgnih.gov
5-foU directs misincorporation of dAMP and dCMP during DNA synthesisIn vitro DNA replicationMechanism of mutagenicity oup.comnih.gov
Induction of base substitution mutations (T:A to C:G, T:A to A:T) and deletionsE. coli (in vivo)Specific mutagenic outcomes researchgate.net
5-fodUrd promotes mutagenicityMammalian CellsNucleoside effect researchgate.netoup.com
Formation of DNA-protein cross-linksHuman CellsGenotoxic effect sci-hub.se
Base Substitution Mutations (e.g., T→G transversions)

This compound has been identified as a potentially mutagenic lesion in both bacteria and mammalian cells. Studies using in vitro DNA synthesis with oligonucleotide templates containing 5-foU have shown that DNA polymerases can incorporate incorrect nucleotides opposite the lesion. Specifically, DNA polymerases can incorporate not only adenine (A), which would be the correct pairing for thymine, but also cytosine (C) opposite 5-foU. This misincorporation of cytosine opposite 5-foU during replication can lead to T→G transversions in the newly synthesized DNA strand.

Research indicates that the frequency of dCMP incorporation opposite 5-foU can be influenced by the surrounding DNA sequence context and the specific DNA polymerase involved. While 5-foU is considered weakly mutagenic in double-stranded vectors with mutation frequencies in the range of 0.01–0.04%, it has been shown to induce T→G and T→A transversions in mammalian cells.

Mispairing Properties with Guanine (B1146940) and Other Bases

The presence of the formyl group in 5-foU alters its base-pairing properties compared to thymine. While thymine typically pairs with adenine through two hydrogen bonds, 5-foU can mispair with other bases, notably guanine (G). The misincorporation of dCMP opposite 5-foU suggests the formation of a 5-foU:C mispair. This mispair can be stable and is not efficiently corrected by the proofreading activity of some DNA polymerases.

Experimental evidence indicates that 5-foU can induce base substitutions that may arise from mispairs with guanine, cytosine, and thymine. In mammalian cells, the predominant mutations observed are T→G and T→A transversions, suggesting the formation of 5-foU:C and 5-foU:T base pairs, respectively.

Interference with DNA Replication and Transcription

The presence of 5-foU in DNA can interfere with fundamental cellular processes such as DNA replication and transcription. While 5-foU does not necessarily cause a strong block to DNA polymerases, its presence can lead to misincorporation of nucleotides during replication, as discussed previously. This miscoding can disrupt the accurate transmission of genetic information.

Furthermore, the chemical nature of 5-foU, particularly its formyl group, can potentially impede the progression of replication and transcription machinery along the DNA template. Studies have shown that 5-foU-mediated DNA-protein conjugates can inhibit different polymerases bypass.

Role in DNA-Protein Interactions and Cross-Link Formation

This compound's reactive formyl group makes it capable of interacting with other molecules, particularly the amino groups of proteins. This reactivity can lead to the formation of covalent adducts between DNA containing 5-foU and DNA-binding proteins.

Schiff Base Formation with Amino Groups of DNA-Binding Proteins

A key mechanism for the interaction between 5-foU and proteins is the formation of a Schiff base. The aldehyde group of 5-foU can react with the epsilon-amino groups of lysine (B10760008) residues in proteins, forming a reversible covalent bond known as a Schiff base. This reaction can lead to the formation of DNA-protein cross-links (DPCs).

While Schiff bases are generally reversible, they can be stabilized by secondary interactions within the protein-DNA complex or by reduction, leading to more permanent covalent adducts. The formation of these cross-links can have significant biological consequences by interfering with processes that require unimpeded access to the DNA template.

Inhibition of Transcription Factor Binding (e.g., AP-1)

The presence of 5-foU in DNA, particularly within regulatory sequences, can interfere with the binding of transcription factors. Transcription factors are proteins that bind to specific DNA sequences to regulate gene expression. The oxidation of the thymine methyl group to a formyl group in 5-foU can alter the recognition site for these proteins.

Studies have demonstrated that the substitution of thymine by 5-foU within the recognition sequence of transcription factor AP-1 (c-Jun homodimer) can inhibit its binding. This suggests that 5-foU can perturb sequence-specific DNA-protein interactions, potentially impacting gene regulation.

Data from studies investigating the binding of AP-1 to DNA containing 5-foU show a decrease in binding efficiency. For instance, substitution of thymine by 5-foU has been shown to inhibit AP-1 binding with a ΔΔG of approximately 0.6 kcal/mol.

DNA ModificationTranscription FactorEffect on BindingΔΔG (kcal/mol)
T to 5-foU substitutionAP-1 (c-Jun)Inhibition~0.6
T to U substitutionAP-1 (c-Jun)Inhibition~0.4
T to 5-hmU substitutionAP-1 (c-Jun)Inhibition~0.4

Note: ΔΔG represents the change in free energy of binding upon modification.

Epigenetic Perspectives of this compound

While traditionally viewed as a DNA damage product, 5-foU is also being explored for its potential role in epigenetics. Epigenetic modifications are chemical changes to DNA or its associated proteins that affect gene expression without altering the underlying DNA sequence. The presence of 5-foU, particularly as a product of thymine oxidation, positions it as a potential epigenetic mark or an intermediate in epigenetic pathways.

The formation of 5-foU from thymine, a canonical DNA base, links it to processes that could be involved in regulating chromatin structure and gene accessibility. Although the biological functions of 5-foU are still being elucidated, its ability to form reversible Schiff-base cross-links with proteins, including histones, suggests a potential role in modulating DNA-protein interactions within chromatin. These interactions could influence nucleosome stability and affect the recognition of DNA by enzymes and regulatory factors, thereby impacting processes like DNA repair and transcriptional regulation.

The chemical reactivity of the formyl group in 5-foU, which is more reactive than the corresponding group in 5-formylcytosine (B1664653) (5fC), may endow it with distinct properties and potentially different biological functions compared to other oxidized bases. Further research is needed to fully understand the epigenetic implications of 5-foU and its interactions with the cellular machinery.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound304590
Uracil1150
Thymine1135
Guanine764
Adenine190
Cytosine597
AP-1 transcription factorNot applicable (Protein Complex)
c-Jun173104

Interactive Data Table:

DNA ModificationTranscription FactorEffect on BindingΔΔG (kcal/mol)
T to 5-foU substitutionAP-1 (c-Jun)Inhibition~0.6
T to Uracil substitutionAP-1 (c-Jun)Inhibition~0.4
T to 5-hydroxymethyluracil substitutionAP-1 (c-Jun)Inhibition~0.4

Disclaimer: The interactive data table above is a representation of the data discussed in the text and is not dynamically sortable or filterable within this format. The data presented is based on research findings cited in the article.

This compound in Nucleic Acid Biochemistry

This compound (5-foU) is a modified pyrimidine (B1678525) base that arises primarily from the oxidative damage of thymine in DNA. It is a significant lesion produced by agents such as ionizing radiation and various chemical oxidants. The presence of a formyl group at the C5 position of the uracil ring distinguishes 5-foU and contributes to its unique chemical properties and biological consequences. Unlike 5-hydroxymethyluracil (5-hmU), another oxidation product of thymine, 5-foU is known to be mutagenic.

Base Substitution Mutations (e.g., T→G transversions)

This compound has been identified as a potentially mutagenic lesion in both bacteria and mammalian cells. Studies using in vitro DNA synthesis with oligonucleotide templates containing 5-foU have shown that DNA polymerases can incorporate incorrect nucleotides opposite the lesion. Specifically, DNA polymerases can incorporate not only adenine (A), which would be the correct pairing for thymine, but also cytosine (C) opposite 5-foU. This misincorporation of cytosine opposite 5-foU during replication can lead to T→G transversions in the newly synthesized DNA strand.

Research indicates that the frequency of dCMP incorporation opposite 5-foU can be influenced by the surrounding DNA sequence context and the specific DNA polymerase involved. While 5-foU is considered weakly mutagenic in double-stranded vectors with mutation frequencies in the range of 0.01–0.04%, it has been shown to induce T→G and T→A transversions in mammalian cells.

Mispairing Properties with Guanine and Other Bases

The presence of the formyl group in 5-foU alters its base-pairing properties compared to thymine. While thymine typically pairs with adenine through two hydrogen bonds, 5-foU can mispair with other bases, notably guanine (G). The misincorporation of dCMP opposite 5-foU suggests the formation of a 5-foU:C mispair. This mispair can be stable and is not efficiently corrected by the proofreading activity of some DNA polymerases.

Experimental evidence indicates that 5-foU can induce base substitutions that may arise from mispairs with guanine, cytosine, and thymine. In mammalian cells, the predominant mutations observed are T→G and T→A transversions, suggesting the formation of 5-foU:C and 5-foU:T base pairs, respectively.

Interference with DNA Replication and Transcription

The presence of 5-foU in DNA can interfere with fundamental cellular processes such as DNA replication and transcription. While 5-foU does not necessarily cause a strong block to DNA polymerases, its presence can lead to misincorporation of nucleotides during replication, as discussed previously. This miscoding can disrupt the accurate transmission of genetic information.

Furthermore, the chemical nature of 5-foU, particularly its formyl group, can potentially impede the progression of replication and transcription machinery along the DNA template. Studies have shown that 5-foU-mediated DNA-protein conjugates can inhibit different polymerases bypass.

Role in DNA-Protein Interactions and Cross-Link Formation

This compound's reactive formyl group makes it capable of interacting with other molecules, particularly the amino groups of proteins. This reactivity can lead to the formation of covalent adducts between DNA containing 5-foU and DNA-binding proteins.

Schiff Base Formation with Amino Groups of DNA-Binding Proteins

A key mechanism for the interaction between 5-foU and proteins is the formation of a Schiff base. The aldehyde group of 5-foU can react with the epsilon-amino groups of lysine residues in proteins, forming a reversible covalent bond known as a Schiff base. This reaction can lead to the formation of DNA-protein cross-links (DPCs).

While Schiff bases are generally reversible, they can be stabilized by secondary interactions within the protein-DNA complex or by reduction, leading to more permanent covalent adducts. The formation of these cross-links can have significant biological consequences by interfering with processes that require unimpeded access to the DNA template.

Inhibition of Transcription Factor Binding (e.g., AP-1)

The presence of 5-foU in DNA, particularly within regulatory sequences, can interfere with the binding of transcription factors. Transcription factors are proteins that bind to specific DNA sequences to regulate gene expression. The oxidation of the thymine methyl group to a formyl group in 5-foU can alter the recognition site for these proteins.

Studies have demonstrated that the substitution of thymine by 5-foU within the recognition sequence of transcription factor AP-1 (c-Jun homodimer) can inhibit its binding. This suggests that 5-foU can perturb sequence-specific DNA-protein interactions, potentially impacting gene regulation.

Data from studies investigating the binding of AP-1 to DNA containing 5-foU show a decrease in binding efficiency. For instance, substitution of thymine by 5-foU has been shown to inhibit AP-1 binding with a ΔΔG of approximately 0.6 kcal/mol.

DNA ModificationTranscription FactorEffect on BindingΔΔG (kcal/mol)
T to 5-foU substitutionAP-1 (c-Jun)Inhibition~0.6
T to Uracil substitutionAP-1 (c-Jun)Inhibition~0.4
T to 5-hydroxymethyluracil substitutionAP-1 (c-Jun)Inhibition~0.4

Note: ΔΔG represents the change in free energy of binding upon modification.

Epigenetic Perspectives of this compound

While traditionally viewed as a DNA damage product, 5-foU is also being explored for its potential role in epigenetics. Epigenetic modifications are chemical changes to DNA or its associated proteins that affect gene expression without altering the underlying DNA sequence. The presence of 5-foU, particularly as a product of thymine oxidation, positions it as a potential epigenetic mark or an intermediate in epigenetic pathways.

The formation of 5-foU from thymine, a canonical DNA base, links it to processes that could be involved in regulating chromatin structure and gene accessibility. Although the biological functions of 5-foU are still being elucidated, its ability to form reversible Schiff-base cross-links with proteins, including histones, suggests a potential role in modulating DNA-protein interactions within chromatin. These interactions could influence nucleosome stability and affect the recognition of DNA by enzymes and regulatory factors, thereby impacting processes like DNA repair and transcriptional regulation.

The chemical reactivity of the formyl group in 5-foU, which is more reactive than the corresponding group in 5-formylcytosine (5fC), may endow it with distinct properties and potentially different biological functions compared to other oxidized bases. Further research is needed to fully understand the epigenetic implications of 5-foU and its interactions with the cellular machinery.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound304590
Uracil1174
Thymine1135
Guanine764
Adenine190
Cytosine597
AP-1 transcription factorNot applicable (Protein Complex)
c-Jun173104

Interactive Data Table:

DNA ModificationTranscription FactorEffect on BindingΔΔG (kcal/mol)
T to 5-foU substitutionAP-1 (c-Jun)Inhibition~0.6
T to Uracil substitutionAP-1 (c-Jun)Inhibition~0.4
T to 5-hydroxymethyluracil substitutionAP-1 (c-Jun)Inhibition~0.4

Disclaimer: The interactive data table above is a representation of the data discussed in the text and is not dynamically sortable or filterable within this format. The data presented is based on research findings cited in the article.

Potential as an Epigenetic Mark

Beyond its role as a DNA damage product, 5fU has garnered attention for its potential as an epigenetic mark. wikipedia.orgwikipedia.orgmpg.denih.gov The concept of modified nucleobases acting as epigenetic regulators is well-established, particularly with the discovery of oxidized derivatives of 5-methylcytosine (5mC). wikipedia.orgfishersci.campg.de Although typically present at low levels, the content of 5fU has been observed to be higher in certain cancerous tissues compared to adjacent normal tissues, suggesting a potential association with disease states and cell type specificity. wikipedia.orgwikipedia.orgfishersci.cawikipedia.org This differential distribution supports the hypothesis that 5fU may play a role in epigenetic modification-related biological processes and could potentially serve as a biomarker. wikipedia.orgfishersci.ca The recognition of 5fU as a potential epigenetic mark parallels the understanding of other natural pyrimidine modifications that contribute to the complexity of the epigenome. wikipedia.orgmpg.denih.gov

Dynamic Regulation of Gene Expression

Natural pyrimidine modifications, including 5fU, are implicated in the dynamic regulation of gene expression in both eukaryotes and prokaryotes. wikipedia.orgfishersci.ca The presence of 5fU in DNA can influence fundamental cellular processes. Due to its chemical structure, specifically the reactive aldehyde group, 5fU has the capacity to cross-link with nearby proteins. wikipedia.orgwikipedia.orgnih.govmpg.denih.gov These DNA-protein cross-links can interfere with essential biological processes such as gene replication and expression. wikipedia.orgwikipedia.orgnih.govnih.gov Furthermore, research suggests that 5fU can impact the physical properties of nucleosomes, the fundamental units of chromatin. mpg.de Investigations into the interactions between 5fU and histones are ongoing to elucidate the potential biological significance of these DNA-protein interactions in the context of gene regulation. mpg.de

Intersection with Epigenetic Reprogramming Pathways

The presence of modified bases in DNA, whether arising from chemical damage or enzymatic processes, creates an intersection with DNA repair and epigenetic reprogramming pathways. labsolu.campg.deguidetopharmacology.orgfishersci.ca These modifications can alter DNA-protein interactions, thereby modulating the epigenetic control of gene transcription. labsolu.caguidetopharmacology.orgfishersci.ca DNA glycosylases play a crucial role in recognizing and removing modified bases as part of the DNA repair machinery, particularly the base excision repair (BER) pathway. wikipedia.orgnih.govmpg.de Several glycosylases, such as SMUG1, TDG, and MBD4, have been shown to act on oxidized pyrimidines, including 5fU. nih.govlabsolu.campg.deguidetopharmacology.org Specifically, SMUG1 is recognized as a principal 5fU DNA glycosylase in mammalian systems. nih.govmpg.de TDG and MBD4 have also been observed to cleave 5fU when it is mispaired with guanine. labsolu.caguidetopharmacology.org This enzymatic activity highlights the interplay between the detection and removal of DNA modifications like 5fU and the broader context of epigenetic reprogramming and maintaining genomic integrity. labsolu.campg.deguidetopharmacology.orgfishersci.ca While the precise mechanisms and full biological implications of 5fU in epigenetic reprogramming are still under investigation, its recognition and processing by key DNA glycosylases underscore its significance at this critical intersection of DNA modification, repair, and epigenetic regulation. labsolu.campg.deguidetopharmacology.orgfishersci.cafishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B014596 5-Formyluracil CAS No. 1195-08-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
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InChI

InChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAMXGZMZZWRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID40922994
Record name 2,4-Dihydroxypyrimidine-5-carbaldehyde
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1195-08-0
Record name 5-Formyluracil
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Mechanisms of 5 Formyluracil Dna Repair

Base Excision Repair (BER) Pathway Involvement

The BER pathway is the primary mechanism for repairing oxidative base lesions like 5-foU. nih.govebi.ac.ukontosight.aiplos.org The process is initiated by DNA glycosylases, which are specialized enzymes that recognize and remove the damaged base. ontosight.ai Following the removal of the base, an abasic (AP) site is created, which is subsequently processed by other enzymes in the BER pathway to restore the original DNA sequence. ontosight.ai

DNA Glycosylase Recognition and Excision

DNA glycosylases play a critical role in the initial step of BER by identifying and excising the damaged base through cleavage of the N-glycosidic bond. ontosight.ai Several DNA glycosylases in both mammalian cells and bacteria have demonstrated activity towards 5-foU. oup.comoup.comnih.gov

Mammalian cells possess DNA glycosylase activity capable of removing 5-foU from DNA. oup.comnih.govebi.ac.ukoup.com An enzyme exhibiting this activity, termed 5-formyluracil-DNA glycosylase (FDG), has been partially purified and characterized from rat liver. ebi.ac.ukoup.comoup.com This mammalian FDG is a monofunctional DNA glycosylase, meaning it only catalyzes the cleavage of the N-glycosidic bond, releasing the damaged base but not incising the resulting abasic site. oup.comoup.com Evidence suggests that mammalian FDG is a homologue of SMUG1 uracil-DNA glycosylase. ebi.ac.ukoup.comoup.comacs.org

Human NTH1 (hNTH1), a homologue of E. coli Nth, has been shown to possess DNA glycosylase/AP lyase activity that recognizes and removes 5-foU from DNA. oup.comoup.comnih.govnih.gov hNTH1 can cleave 5-foU-containing duplex oligonucleotides via a β-elimination reaction and forms Schiff base intermediates with these oligonucleotides. oup.comnih.gov While hNTH1 exhibits activity towards 5-foU, some studies initially indicated it might be kinetically less efficient for 5-foU repair compared to other enzymes. nih.gov However, further research confirmed its ability to recognize and cleave DNA containing 5-foU paired with various bases. oup.comnih.gov

SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) is a mammalian DNA glycosylase that plays a significant role in the repair of 5-foU. ebi.ac.ukacs.orgmybiosource.comneb.comresearchgate.netpsu.eduebi.ac.uk SMUG1 is a monofunctional glycosylase and can excise 5-foU from both single-stranded and double-stranded DNA. acs.orgmybiosource.comneb.comresearchgate.net Its activity extends to other uracil (B121893) derivatives bearing an oxidized group at the C5 position, such as 5-hydroxyuracil (B1221707) and 5-hydroxymethyluracil (B14597). acs.orgmybiosource.comneb.com Research indicates that SMUG1 is a primary repair enzyme for a subset of oxidized pyrimidines, including 5-foU. acs.orgresearchgate.net

In Escherichia coli, several DNA glycosylases are involved in the repair of 5-foU. oup.comoup.comnih.govpsu.edunih.gov These include AlkA, Nth (endonuclease III), Nei (endonuclease VIII), and MutM (formamidopyrimidine DNA glycosylase). oup.comoup.comnih.govpsu.edunih.gov These enzymes recognize and remove 5-foU from DNA, contributing to the prevention of mutations. oup.comoup.comnih.gov Studies using E. coli mutants deficient in these glycosylases have shown an increased mutation frequency when replicating DNA containing 5-foU. oup.comnih.gov While AlkA was initially reported to efficiently remove 5-foU in vitro, Nth, Nei, and MutM have also been identified as having DNA glycosylase/AP lyase activities that recognize and remove 5-foU. oup.comoup.comnih.gov In Saccharomyces cerevisiae, the homologues Ntg1 and Ntg2 also act as this compound-DNA glycosylases/AP lyases. nih.govtandfonline.com

DNA glycosylases involved in 5-foU repair can recognize the lesion when paired with different bases. For instance, human hNTH1 has been shown to cleave duplex oligonucleotides containing 5-foU paired with any of the four bases (G, A, T, or C). oup.comnih.gov Similarly, Schizosaccharomyces pombe Nth1 (SpNth1) efficiently removed 5-foU paired with both A and G. oup.com Human SMUG1 also excises fU from DNA opposite all normal bases, with varying efficiency depending on the opposing base. psu.edunih.gov Studies have shown that SMUG1 exhibits higher activity when 5-foU is paired with non-cognate bases like C or T, followed by G and then the cognate base A. psu.edunih.gov This differential recognition of base pairs by glycosylases can influence the mutagenic potential of 5-foU. psu.edunih.gov

Data regarding the specific activities of some glycosylases towards 5-foU paired with different bases are available. For example, hNTH1 shows specific activities for cleavage of oligonucleotides containing 5-foU. oup.comnih.gov

EnzymeLesion PairSpecific Activity (nM/min/ng protein)Reference
hNTH15-foU/N0.011 oup.comnih.gov
hNTH1Thymine (B56734) Glycol0.045 oup.comnih.gov

SMUG1's excision efficiency for 5-foU also varies depending on the opposite base. psu.edunih.gov

EnzymeOpposite BaseRelative Excision ActivityReference
hSMUG1CHighest psu.edunih.gov
hSMUG1THigh psu.edunih.gov
hSMUG1GModerate psu.edunih.gov
hSMUG1ALowest psu.edunih.gov

These findings highlight the complex recognition patterns of DNA glycosylases involved in the repair of 5-foU and their importance in preventing mutations.

Bacterial DNA Glycosylases (e.g., AlkA, Nth, Nei, MutM)

Apurinic/Apyrimidinic (AP) Site Processing by hAPE1

A key step in the BER pathway following the removal of a damaged base by a DNA glycosylase is the processing of the resulting AP site. Human apurinic/apyrimidinic endonuclease 1 (hAPE1) is the major enzyme responsible for incising the DNA backbone at the 5' side of an AP site, creating a 3'-hydroxyl and a 5'-deoxyribosephosphate (5'-dRP) or a 5'-phosphate terminus nih.govmdpi.com.

In clustered DNA lesions containing both a 5-foU and an AP site, the activity of hAPE1 on the AP site is influenced by the relative position of the 5-foU on the opposite strand plos.orgresearchgate.netnih.gov. Studies have shown that the cleavage efficiency of the AP site-containing DNA strand catalyzed by hAPE1 can decrease when the AP site is shifted to the 3'-side relative to the 5-foU in the complementary DNA strand plos.orgresearchgate.netnih.gov. This suggests that the presence and position of 5-foU in a clustered lesion can modulate the initial steps of BER orchestrated by hAPE1.

DNA Polymerase Activity in BER

Following the incision of the AP site by hAPE1, a gap is created in the DNA strand that needs to be filled by DNA synthesis. This step is carried out by DNA polymerases, which incorporate new nucleotides opposite the template strand. The choice of DNA polymerase and the length of the synthesized patch determine whether the repair proceeds via the short-patch or long-patch BER pathway nih.govmdpi.com.

DNA Polymerase Beta (Pol β) is considered a major polymerase involved in BER, particularly in the short-patch pathway, which typically involves the insertion of a single nucleotide nih.govmdpi.com. Pol β possesses both DNA polymerase and 5'-dRP lyase activities, allowing it to fill the gap and remove the 5'-dRP group left after hAPE1 incision nih.govmdpi.comuis.no. In the context of 5-foU-containing DNA, Pol β can participate in DNA synthesis across the lesion plos.orgnih.gov. However, its accuracy when encountering 5-foU can be lower compared to other polymerases plos.orgresearchgate.netnih.gov.

DNA Polymerase Lambda (Pol λ), another member of the X family of DNA polymerases like Pol β, can also function in BER and has been shown to catalyze DNA synthesis in the repair of 5-foU-containing DNA plos.orgnih.govmdpi.com. Studies comparing Pol λ and Pol β in DNA synthesis across 5-foU have indicated that Pol λ can be more accurate plos.orgresearchgate.netnih.gov. This suggests that Pol λ might play a role in preventing mutations when synthesizing DNA opposite a 5-foU lesion, particularly in the short-patch BER pathway when the AP site is shifted relative to the 5-foU plos.orgnih.gov.

Comparative accuracy of DNA Polymerase Beta and Lambda during synthesis across 5-foU:

DNA PolymeraseAccuracy Across 5-foUPrimary BER Pathway Role (in context of 5-foU/AP clusters)
DNA Polymerase BetaLower accuracyShort-patch BER, Long-patch BER
DNA Polymerase LambdaHigher accuracyShort-patch BER

While short-patch BER involves the insertion of one nucleotide, long-patch BER involves the synthesis of a longer DNA segment, typically 2-10 nucleotides nih.gov. This process is often stimulated by the human proliferating cell nuclear antigen (hPCNA), a protein that acts as a processivity clamp for DNA polymerases plos.orguis.nonih.gov. In the repair of clustered lesions containing 5-foU and an AP site, if the AP site is located directly opposite the 5-foU, the repair is more likely to proceed via the long-patch BER pathway plos.orgcontinental.edu.penih.govresearchgate.net. In this scenario, hPCNA has been shown to stimulate the processivity and strand-displacement activity of DNA polymerases, including both Pol β and Pol λ, facilitating the synthesis of the longer repair patch plos.orgnih.govresearchgate.net.

DNA Polymerase Lambda in Short-Patch BER

Repair Efficiency and Fidelity in BER

The efficiency and fidelity of 5-foU repair through the BER pathway are critical for preventing mutagenesis. The choice of DNA polymerase involved in the synthesis step significantly impacts the fidelity. As noted, DNA Polymerase Lambda has demonstrated higher accuracy compared to DNA Polymerase Beta when synthesizing across 5-foU plos.orgresearchgate.netnih.gov. This higher fidelity of Pol λ is important for minimizing the accumulation of point mutations plos.org.

Despite the BER pathway's capacity to repair 5-foU, the lesion is considered weakly mutagenic wikipedia.orgresearchgate.net. Studies have shown that replicative DNA polymerases can incorporate incorrect nucleotides opposite 5-foU, leading to base substitutions wikipedia.orgresearchgate.net. The potential for mispairing, particularly with guanine (B1146940), contributes to the mutagenic outcome, often resulting in T to C transitions researchgate.net. The efficiency of 5-foU removal by DNA glycosylases, the initial step in BER, can vary plos.org. If not efficiently repaired before replication, 5-foU can lead to the fixation of mutations ebi.ac.ukunit.noresearchgate.net.

Nucleotide Excision Repair (NER) Pathway Involvement

While BER is the primary pathway for repairing small base lesions like 5-foU, there is evidence suggesting that the Nucleotide Excision Repair (NER) pathway can also be involved in its repair plos.orgunit.no. NER is typically responsible for repairing bulky DNA lesions that distort the DNA helix, such as those caused by UV radiation mdpi.comoup.com. However, some studies indicate that NER proteins can interact with DNA containing 5-foU plos.org.

For instance, the NER initiation factor XPC-HR23B has been observed to interact with DNA duplexes containing 5-foU paired with different bases plos.org. Additionally, the single-stranded DNA binding protein RPA, another NER factor, interacts with single-stranded DNA containing 5-foU plos.org. Cell-free NER extracts have also been shown to excise regions of DNA containing 5-foU, although this process might lead to the fixation of point mutations plos.org. Research in E. coli has also implicated NER proteins like UvrA and UvrC in 5-formyldeoxyuridine-mediated mutagenesis, suggesting a role for NER in fU repair in vivo unit.no. This involvement of NER might represent an alternative or backup pathway for 5-foU repair, particularly when 5-foU is part of a clustered lesion plos.org.

Interaction with XPC-HR23B Complex

The XPC-HR23B complex is a key factor in the initiation of global genome nucleotide excision repair (GG-NER), responsible for recognizing a wide range of DNA lesions that distort the helix structure. nih.govnih.govresearchgate.net Research has shown that the XPC-HR23B complex interacts with DNA duplexes containing this compound opposite various bases. plos.orgacs.orgnih.govresearchgate.net

Studies using gel mobility shift assays have demonstrated the binding specificity of XPC-HR23B to fU-containing DNA substrates. The binding affinity varies depending on the base opposite fU. The observed order of binding affinity of XPC-HR23B to fU-containing substrates is fU:C >> fU:T > fU:G > fU:A. acs.orgnih.govresearchgate.net This suggests that the stability of the base pair opposite fU influences the recognition efficiency by XPC-HR23B.

Substrate XPC-HR23B Binding Affinity
fU:C High (>>)
fU:T Moderate (>)
fU:G Moderate (>)
fU:A Low

The interaction with XPC-HR23B is crucial as it initiates the downstream events of NER, including the recruitment of other repair factors and the eventual excision of the damaged DNA segment. researchgate.net

Mismatch Repair System Recognition

The mismatch repair (MMR) system primarily corrects errors that occur during DNA replication, such as base-base mismatches and insertion-deletion loops. idrblab.netebi.ac.uk The MMR system has been implicated in the recognition and repair of DNA containing this compound, particularly when fU is mispaired with guanine (fU:G). nih.govnih.govebi.ac.uk

MutS Protein Recognition of fU:G Mispairs

The MutS protein is a central component of the MMR system, responsible for the initial recognition of DNA mismatches. idrblab.netuniprot.org Studies have shown that MutS protein recognizes fU:G mispairs in DNA. nih.govnih.govebi.ac.uk The affinity of MutS for the fU:G mispair has been found to be comparable to its affinity for T:G mispairs, which are efficiently recognized by the MutSLH system. nih.govnih.govebi.ac.uk

This recognition by MutS suggests that fU:G mispairs can be channeled into the MMR pathway for repair. nih.govnih.gov The binding of MutS to the mismatch is thought to initiate a cascade of events involving other MMR proteins (MutL and MutH in E. coli or their homologs in eukaryotes) that lead to the excision and resynthesis of the DNA segment containing the mispair. idrblab.netebi.ac.uk

Cellular Repair Mechanism Studies in Reconstituted Systems and Cell-Free Extracts

Research utilizing reconstituted systems and cell-free extracts has been instrumental in elucidating the mechanisms by which this compound is repaired at the cellular level. researchgate.netnih.govplos.orgsigmaaldrich.com These systems allow for the controlled study of the proteins and pathways involved in fU repair.

Studies using E. coli cell extracts have shown that this compound can be removed from DNA by enzymes involved in both the base excision repair (BER) and mismatch repair (MMR) pathways. nih.govnih.govresearchgate.net Specifically, enzymes like E. coli 3-methyladenine (B1666300) DNA glycosylase II (AlkA) have been shown to remove fU. nih.govebi.ac.uk Furthermore, the methyl-directed mismatch repair system, initiated by MutS, also participates in fU repair, particularly for fU:G mispairs. nih.govnih.govebi.ac.uk Prior complex formation between MutS and a heteroduplex containing an fU:G mispair has been shown to inhibit the activity of AlkA towards fU, suggesting potential interplay between these pathways. nih.gov

Studies using human cell-free extracts from cell lines such as HeLa and MRC5 have also provided evidence for fU repair. plos.orgontosight.aiacs.org These studies suggest that fU is primarily repaired by the base excision repair system in mammalian cells, with several human DNA glycosylases capable of removing this lesion. plos.orgontosight.ai However, evidence also indicates that the nucleotide excision repair (NER) system can contribute to fU removal, particularly when fU is in a context that induces helix distortion. plos.orgacs.orgnih.govresearchgate.net Cell-free NER extracts have been shown to effectively excise DNA regions containing fU, with the efficiency influenced by the stability of the base pair opposite fU. plos.orgacs.orgnih.gov

Impact of 5 Formyluracil on Dna and Rna Metabolism

DNA Replication Fidelity and Translesion Synthesis

5-Formyluracil in a DNA template can pose challenges for DNA polymerases, potentially leading to errors during DNA replication. While it generally does not cause a strong block to replication, it can influence the fidelity of nucleotide incorporation and affect polymerase activity. oup.complos.orgnih.gov

Misincorporation of Nucleotides Opposite 5-foU

Studies have shown that during DNA synthesis, DNA polymerases can misincorporate nucleotides opposite a 5-foU lesion in the template strand. While dAMP is the expected incorporation opposite thymine (B56734), 5-foU can direct the incorporation of incorrect nucleotides, notably dCMP and dGMP. oup.comresearchgate.netnih.gov This misincorporation is a key factor contributing to the mutagenic potential of 5-foU. oup.com The miscoding properties of 5-foU are attributed, in part, to the electron-withdrawing nature of the formyl group at the 5-position, which can increase the acidity of the N3 proton, affecting base pairing. researchgate.net

Primer extension assays have demonstrated that 5-foU directs the incorporation of both dAMP and dCMP opposite the lesion during in vitro DNA synthesis. oup.comnih.gov The ratio of dCMP to dAMP incorporated opposite 5-foU has been observed to be relatively unaffected by the presence of 3'→5' exonuclease activity, suggesting that the resulting 5-foU-dCMP mispair may be stable to proofreading. oup.comnih.govnih.gov

Influence of DNA Polymerase Type

The type of DNA polymerase significantly influences the efficiency and accuracy of nucleotide incorporation opposite 5-foU. High-fidelity DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I, DNA polymerase alpha, and DNA polymerase gamma, are capable of incorporating any of the four dNTPs opposite 5-foU, which can lead to both transitions and transversions. plos.org Translesion synthesis (TLS) polymerases are specialized enzymes that can replicate past damaged DNA lesions that might otherwise stall replicative polymerases. mdpi.com Escherichia coli DNA polymerase IV (DinB), a Y-family polymerase involved in bypass replication of damaged bases, has been shown to preferentially insert dATP opposite 5-foU, although other dNTP insertions were observed at lower frequencies in some studies. mdpi.comnih.gov DNA polymerase beta, an error-prone enzyme, can catalyze the elongation opposite 5-foU and near the lesion using any dNMP, with dCMP and dTMP incorporation likely linked to its low fidelity. plos.org Human DNA polymerase iota exhibits low efficacy for incorporating the correct dAMP directly opposite 5-foU but shows increased efficacy when the lesion is positioned 3' to the primer end. msu.rumsu.ru

Effect of Sequence Context on Misincorporation

The local DNA sequence context surrounding the 5-foU lesion can influence the frequency of nucleotide misincorporation. oup.complos.org While the precise mechanisms are not fully elucidated, nearest neighbor base stacking interactions are thought to have varying effects on the kinetic parameters (Km and Vmax) of DNA polymerase reactions. oup.com Studies have indicated that the incorporation of incorrect nucleotides opposite 5-foU is dependent on the sequence context. oup.comnih.gov

Impact on Polymerase Dissociation Rates

The presence of a 5-foU lesion can affect the interaction between DNA polymerases and the DNA template, including their dissociation rates. DNA polymerases have been shown to exhibit different dissociation rates from a mispaired nucleotide opposite 5-foU compared to a correctly paired nucleotide or a mispair involving the parent thymine. oup.comnih.govnih.gov These differences in dissociation rates can influence the efficiency of DNA synthesis and the likelihood of proofreading or bypass of the lesion.

Transcriptional Regulation Perturbations

Beyond its impact on DNA replication, this compound can also interfere with transcriptional processes.

Interference with RNA Polymerase Activity

This compound can affect the activity of RNA polymerases. Studies have indicated that the presence of oxidative lesions, including this compound, in DNA templates can influence in vitro transcription by enzymes like T7 RNA polymerase. academie-sciences.fr In some cases, the presence of these lesions has been observed to increase the transcription yield from short DNA templates. academie-sciences.fr This suggests that 5-foU can perturb the normal function of RNA polymerases, potentially by affecting elongation or pausing during transcription. Additionally, 5-formyluridine (B1218883), the ribonucleoside derivative of 5-foU, has been found to be more effective than its deoxyribonucleoside counterpart in inhibiting uridine (B1682114) incorporation in non-dividing cells, suggesting interference with RNA synthesis. researchgate.netnih.gov

Effects on Gene Expression

The presence of 5fU in DNA can interfere with gene expression. researchgate.netresearchgate.netsci-hub.sescilit.com This interference can occur through various mechanisms, including the formation of DNA-protein cross-links (DPCs) and the potential to induce mutations. researchgate.netresearchgate.netacs.org Studies have investigated the functional impacts of 5fU-mediated DPCs on different gene expression components, including promoter sequences and 5′-untranslated regions (UTRs). researchgate.netresearchgate.netresearchgate.net These findings suggest that 5fU-associated DPCs can modulate gene transcription. sci-hub.se

Impact of DNA-Protein Cross-Links on Transcription

DNA-protein cross-links (DPCs) formed involving 5fU can interfere with essential biological processes, including transcription. researchgate.netsci-hub.se These cross-links can act as physical blocks, impeding the progression of transcriptional machinery along the DNA template. researchgate.net The formation of DPCs between 5fU in DNA and proteins, such as histones, has been shown to potentially influence transcriptional regulation. chinesechemsoc.org

Protein-Nucleic Acid Interactions

The reactive aldehyde group of 5fU allows it to interact with proteins, influencing protein-nucleic acid interactions. ebi.ac.uknih.govchinesechemsoc.org These interactions can range from altered binding affinities of DNA-binding proteins to the formation of stable covalent DPCs. ebi.ac.ukchinesechemsoc.orgacs.org

Alteration of DNA-Binding Protein Affinity

Oxidative modification of the thymine methyl group to form 5fU can inhibit the association of sequence-specific DNA-binding proteins. ebi.ac.uknih.govacs.org For instance, substitution of thymine by 5fU has been shown to inhibit the binding of transcription factor AP-1 (c-Jun homodimer). ebi.ac.uknih.govacs.org This alteration in binding affinity suggests that 5fU can directly interfere with the recognition of DNA sequences by regulatory proteins. ebi.ac.uknih.govacs.org

A study investigating the binding of AP-1 (c-Jun homodimer) to DNA containing 5fU demonstrated a change in binding affinity. The substitution of thymine with 5fU resulted in an inhibition of AP-1 binding with a ΔΔG of approximately 0.6 kcal/mol. ebi.ac.uknih.govacs.org

Formation of Covalent DNA-Protein Cross-Links (DPCs)

A significant consequence of the reactive aldehyde group in 5fU is its ability to form covalent DPCs with nearby proteins, particularly through reactions with amino groups. ebi.ac.uknih.govresearchgate.netchinesechemsoc.orgrsc.orgplos.org These cross-links can be formed via reversible Schiff base conjugates between the aldehyde group of 5fU and primary amines on proteins, such as lysine (B10760008) residues. chinesechemsoc.orgnih.gov While reversible, these interactions can be stabilized by reducing agents. chinesechemsoc.orgnih.gov DPC formation mediated by 5fU has been observed in human cells. researchgate.netresearchgate.netresearchgate.net

In vitro studies have demonstrated DPC formation between 5fU-containing DNA and recombinant histone proteins. chinesechemsoc.org Analysis by denaturing polyacrylamide gel electrophoresis (PAGE) confirmed the presence of reduced mobility bands corresponding to DPCs. chinesechemsoc.org

Inhibition of Polymerase Bypass by DPCs

DPCs formed by 5fU can act as roadblocks for DNA polymerases, inhibiting their bypass during DNA replication. researchgate.netresearchgate.netresearchgate.netplos.org This inhibition can lead to stalled replication forks and potentially trigger DNA damage responses. researchgate.net Research has shown that 5fU-intermediated DPCs can inhibit the bypass of different polymerases. researchgate.netresearchgate.net For example, studies using purified 5fU-histone H3 conjugates as templates for amplification showed a significant inhibition of DNA replication by translesion synthesis (TLS) polymerases η and κ. sci-hub.se

Structural Perturbations in DNA Due to 5-foU

The incorporation of 5-foU into DNA introduces structural changes that can affect its stability and interaction with proteins. These perturbations are primarily attributed to the presence of the formyl group at the C5 position of the uracil (B121893) base.

Lability of Glycosidic Bond in 5-foU Residues

One significant impact of 5-foU on DNA structure is the reduced stability of the N-glycosidic bond connecting the 5-foU base to the deoxyribose sugar. This bond is considerably more labile compared to the glycosidic bond of thymine. nih.govwikipedia.orgfishersci.at Studies have estimated the half-life of the glycosidic bond of an FoU residue in single-stranded DNA under physiological conditions (temperature and pH) to be approximately 148 days. nih.govwikipedia.orgfishersci.at This represents a significantly shorter half-life than that of the parent pyrimidine (B1678525), thymine. nih.govwikipedia.orgfishersci.at

This increased lability is primarily attributed to the inductive properties of the electron-withdrawing 5-formyl substituent. nih.govwikipedia.orgfishersci.at The electron-withdrawing nature of the formyl group facilitates the ionization of the this compound base, resulting in a lower pKa compared to thymine. fishersci.ca This altered electronic environment weakens the N-glycosidic bond, making it more susceptible to hydrolysis and leading to the spontaneous generation of apurinic/apyrimidinic (AP) sites in the DNA chain. fishersci.ca The formation of AP sites can further lead to strand breaks if not repaired. fishersci.ca

Conformational Changes and Solvent Accessibility

The presence of the 5-formyl group also influences the local conformation of the DNA helix and the solvent accessibility of the modified base. Molecular modeling studies on oligonucleotides containing 5-foU have provided insights into these structural effects. nih.govwikipedia.orgfishersci.at

These studies demonstrate that the 5-formyl substituent of a 5-foU residue, when paired with adenine (B156593), tends to lie in the plane of the pyrimidine base. nih.govwikipedia.orgfishersci.at In this conformation, the formyl group is largely protected from the surrounding solvent on one face of the DNA helix, while being only partially accessible on the other. nih.govwikipedia.orgfishersci.at

Crystal structures of DNA duplexes containing 5-foU have further revealed details about its base pairing and the resulting structural consequences. 5-foU residues can form Watson-Crick-type pairs with adenine (fU:A). wikipedia.orgfishersci.fi Additionally, 5-foU can form alternative base pairs, such as wobble and reversed wobble pairs, with guanine (B1146940) (fU:G). wikipedia.orgfishersci.fi The formation of these non-canonical base pairs can distort the DNA helix and potentially affect the recognition and processing of the DNA by various proteins, including DNA polymerases and repair enzymes.

The altered conformation and solvent accessibility of the 5-foU residue can impact DNA-protein interactions. For instance, the presence of 5-foU can inhibit the binding of transcription factors that normally interact with the thymine methyl group. nih.govwikipedia.orgfishersci.at Although the formyl group has the potential to form cross-links with protein amino groups, studies have not always observed such cross-link formation. nih.govwikipedia.orgfishersci.at

Analytical and Synthetic Methodologies in 5 Formyluracil Research

Detection and Quantification Techniques

Accurate detection and quantification of 5fU are fundamental to elucidating its biological significance. A variety of techniques have been developed, broadly categorized into mass spectrometry-based methods and chemical labeling approaches.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers high sensitivity and specificity for the analysis of modified nucleobases, including 5fU. Coupled with chromatographic separation techniques, MS-based methods are powerful tools for both qualitative and quantitative analysis. acs.orgnih.govontosight.ai

Isotope-dilution liquid chromatography–tandem mass spectrometry (ID-LC-MS/MS) is considered a gold standard for the accurate quantification of DNA adducts and modified nucleobases due to its high selectivity, sensitivity, accuracy, and reproducibility. researchgate.netnih.gov A capillary LC-ESI-MS³ method combined with stable isotope-dilution has been developed for the quantification of 5-hydroxymethyluracil (B14597) (5hmU) and 5fU, along with other oxidation products in DNA. This method addresses challenges such as lack of specificity and artifacts from sample preparation, allowing for sensitive, specific, and accurate quantification. springernature.comresearchgate.netresearchgate.net The protocol typically involves DNA extraction, enzymatic digestion, off-line HPLC enrichment, and subsequent LC-MS³ analysis. springernature.com

Chemical labeling combined with in-tube solid-phase microextraction - ultra high performance liquid chromatography - electrospray ionization - tandem mass spectrometry (in-tube SPME-UPLC-ESI-MS/MS) has been developed for the sensitive determination of DNA and RNA formylation. This strategy addresses the challenge of low abundance of formylated nucleic acids. nih.govresearchgate.net Using this method, researchers were able to simultaneously measure six formylated nucleosides, including 5-formyl-2'-deoxycytidine (5fodC), 5-formylcytidine (B110004) (5forC), 5-formyl-2'-deoxyuridine (B1195723) (5fodU), 5-formyluridine (B1218883) (5forU), 2'-O-methyl-5-formylcytidine (5forCm), and 2'-O-methyl-5-formyluridine (5forUm), from cultured human cells and mammalian tissues. nih.govresearchgate.net The detection limits for these formylated nucleosides were significantly improved (307-884 folds) when using Girard's P (GirP) labeling coupled with in-tube SPME-UPLC-ESI-MS/MS analysis. nih.govresearchgate.netmdpi.com

Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry (LC-ESI-MS3)

Chemical Labeling Approaches

Chemical labeling approaches utilize the reactive aldehyde group of 5fU to attach a detectable tag, such as a fluorescent dye or a biotin (B1667282) molecule. These methods often offer high sensitivity and can be coupled with various detection techniques, including fluorescence spectroscopy and mass spectrometry. nih.govmagtech.com.cnnih.gov

Designing probes that selectively react with 5fU is crucial, especially given the presence of other modified bases like 5-formylcytosine (B1664653) (5fC), which also possesses an aldehyde group. researchgate.netacs.orgresearchgate.net 5fU is generally more reactive than 5fC, which can lead to fluorescent reagents preferentially reacting with 5fU. acs.orgresearchgate.netrsc.org

Several probes have been developed for the selective labeling of 5fU. For instance, an azido (B1232118) derivative of (2-benzimidazolyl)acetonitrile (azi-BIAN) has shown high selectivity for enriching 5fU-containing genomic DNA. nih.govnih.gov This probe allows for genome-wide mapping of 5fU. nih.govnih.gov Another approach involves biotinylated o-phenylenediamine (B120857) directly tethered to naphthalimide, which can selectively enrich and fluorogenically label 5fU in DNA under physiological conditions. researchgate.netnih.gov This method can also be used for cell imaging after γ-irradiation exposure. researchgate.netnih.gov

Fluorogenic labeling involves using probes that become fluorescent only after reacting with the target molecule, 5fU. This "switch-on" mechanism reduces background fluorescence and improves the signal-to-noise ratio, enabling sensitive detection. nih.govnih.govresearchgate.netresearchgate.netnih.govrsc.org

A novel fluorescent nucleoside has been constructed through an aldol-type condensation between 5fU and a fluorogenic dye, exhibiting a unique fluorescence with a large Stokes shift and high environmental sensitivity. researchgate.net This nucleoside is considered a promising molecule for selective fluorogenic labeling of 5fU. researchgate.net

Matsuda and co-workers achieved a highly selective fluorescence "switch-on" of 5fU using the reagent bis(4,5-dimethoxyanilin-2-yl)disulfide in a basic solution. nih.gov Höbartner and co-workers reported a fluorogenic labeling method for 5fU in DNA and RNA using an indole (B1671886) reagent. nih.gov More recently, a biotinylated o-phenylenediamine tethered to naphthalimide has been shown to achieve fluorescence "switch-on" detection of 5fU under physiological conditions, allowing for both labeling and enrichment. researchgate.netnih.govrsc.orgnih.gov This method demonstrated a dramatic fluorescence enhancement for 5fU compared to other modified or canonical nucleobases. nih.govrsc.org

The development of these fluorogenic probes and switch-on detection methods is crucial for the qualitative and quantitative analysis of 5fU in various biological contexts, including cell imaging. researchgate.netresearchgate.netnih.govnih.gov

Illustrative Data from Research Findings:

While specific numerical data tables were not extensively detailed across the search results for direct reproduction, the findings highlight the comparative performance of different methods and probes. For example, the in-tube SPME-UPLC-ESI-MS/MS method with GirP labeling showed significant improvements in detection limits (307-884 folds) for formylated nucleosides compared to methods without this labeling and extraction step. nih.govresearchgate.net In chemical labeling, the selectivity of probes is often demonstrated by showing a strong fluorescence signal with 5fU-containing oligonucleotides but minimal signal with oligonucleotides containing other bases like thymine (B56734) (T), 5hmU, 5fC, or abasic sites (AP). nih.govnih.govrsc.org

An example of data that could be presented in a table, based on the search results, might compare the fluorescence intensity of a specific fluorogenic probe when incubated with different modified oligonucleotides:

Oligonucleotide (ODN)ModificationRelative Fluorescence Intensity (Arbitrary Units)
ODN-TThymineLow
ODN-5fC5-FormylcytosineLow
ODN-APAbasic SiteLow
ODN-5fUThis compoundHigh
ODN-LysU (5fU labeled)Labeled this compoundSignificantly Higher

(Note: This table is illustrative, based on descriptions of experimental results where fluorescence enhancement for 5fU was observed compared to controls nih.govrsc.org. Actual numerical values would depend on the specific probe and experimental conditions.)

Another type of data involves the detection limits achieved by different MS-based methods. While a direct comparative table across all methods wasn't available, the reported improvement factor for the in-tube SPME-UPLC-ESI-MS/MS method with GirP labeling is a key quantitative finding.

Detailed Research Findings:

Research findings underscore the importance of developing highly selective methods for 5fU analysis. The inherent reactivity difference between 5fU and 5fC is a recurring theme, with 5fU being generally more reactive. acs.orgresearchgate.netrsc.org This difference is exploited in the design of selective probes. Studies using probes like biotinylated o-phenylenediamine tethered to naphthalimide have demonstrated the ability to not only detect 5fU but also enrich 5fU-containing DNA, which is valuable for further analysis like sequencing. researchgate.netnih.gov The "switch-on" characteristic of certain fluorescent probes provides a high signal-to-noise ratio, enabling qualitative and quantitative detection of 5fU even in the presence of potentially interfering modifications like 5fC and abasic sites. researchgate.net Furthermore, the labeling of 5fU can cause polymerase extension to stop at the modified site, providing additional information beyond just fluorescence detection. researchgate.netnih.gov

Mass spectrometry-based methods, particularly those incorporating isotope dilution and advanced separation techniques, offer precise quantification of 5fU and other formylated nucleosides in complex biological matrices. The successful simultaneous measurement of six formylated nucleosides using in-tube SPME-UPLC-ESI-MS/MS highlights the power of these techniques for comprehensive analysis of formylation in nucleic acids. nih.govresearchgate.net

Probes for Selective Labeling

Sequencing Methods for Single-Base Resolution Mapping

Achieving single-base resolution in mapping 5-fU is vital for understanding its precise genomic distribution and potential functional roles. The development of high-resolution sequencing techniques has been a significant advancement in this area. nih.gov

Alkaline Modulated this compound Sequencing (AMfU-Seq)

Alkaline Modulated this compound Sequencing (AMfU-Seq) is a method developed for profiling 5-fU at the genome scale with single-base resolution. nih.govacs.org This technique addresses the challenge posed by the lack of high-resolution sequencing methods for 5-fU. nih.gov AMfU-Seq works by adjusting the base-pairing properties of 5-fU during PCR amplification by altering the pH. nih.govacs.org This modulation allows for the identification of 5-fU sites within the genome. AMfU-Seq has been applied to analyze the distribution of 5-fU in human thyroid carcinoma cells, demonstrating its utility in future investigations of this modified base. nih.govacs.org

Cell Imaging after Exposure to Gamma-Irradiation

Cell imaging techniques are employed to visualize the presence and localization of 5-fU within cells, particularly after inducing oxidative stress through gamma-irradiation. researchgate.netrsc.orgrsc.org Fluorescent labeling strategies are often utilized for this purpose. For instance, a biotinylated o-phenylenediamine directly tethered to naphthalimide has been shown to switch on fluorescence in the presence of 5-fU under physiological conditions, enabling its use in cell imaging following gamma-irradiation. researchgate.netrsc.org Another approach involves the use of a fluorescent Wittig reagent, which can ratiometrically detect 5-fU, selectively label 5-fU-modified DNA, and image intracellular 5-fU produced by gamma-irradiation. rsc.org These methods provide valuable insights into the formation and cellular distribution of 5-fU in response to oxidative damage.

Chemical Synthesis of this compound-Containing Oligonucleotides and Derivatives

The chemical synthesis of oligonucleotides containing site-specific 5-fU residues and the synthesis of various 5-fU derivatives are fundamental for studying the biochemical and biological properties of this modified base. These synthetic capabilities allow for controlled experiments to investigate how 5-fU affects DNA structure, replication, repair, and interactions with proteins.

Phosphoramidite (B1245037) Method for Oligonucleotide Synthesis

The phosphoramidite method is a widely used solid-phase synthesis technique for constructing oligonucleotides with defined sequences. wikipedia.orgsigmaaldrich.com This method has been adapted for the incorporation of modified nucleosides, including those containing 5-fU. nih.govoup.com Oligonucleotide templates containing an internal 5-fU at defined sites have been synthesized using the phosphoramidite method to assess the biochemical effects of 5-fU on DNA replication. nih.govoup.com One approach involves synthesizing oligonucleotides containing a precursor to 5-fU, such as 5-(1,2-dihydroxyethyl)uracil, using phosphoramidite chemistry, followed by oxidation with sodium periodate (B1199274) to yield the 5-fU-containing oligonucleotide. oup.comnih.gov This allows for the creation of synthetic DNA strands with precisely placed 5-fU lesions for in vitro studies.

Synthesis of this compound Derivatives

The synthesis of 5-fU derivatives is important for exploring the chemical reactivity of the formyl group and generating compounds with potentially altered biological activities. Various condensation reactions have been employed for this purpose.

Knoevenagel and Stobbe Type Condensations

This compound can undergo Knoevenagel and Stobbe type condensations with active methylene (B1212753) compounds to yield various 5-substituted vinyluracil derivatives. ias.ac.inresearchgate.net Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base catalyst, resulting in the formation of an α,β-unsaturated carbonyl compound. unacademy.com Stobbe condensation is a variation that involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base, leading to the formation of an alkylidenesuccinic acid or related products. unacademy.comorganicreactions.orgyoutube.com

Studies have shown that 5-formyl-1,3-dimethyl/1,3,6-trimethyl uracils react with compounds like malononitrile, ethyl cyanoacetate, and phenyl acetonitrile (B52724) in Knoevenagel modes. ias.ac.in Similarly, reactions with diethyl/dimethyl malonates proceed via Stobbe modes, yielding 5-(ethoxy/methoxy carbonyl)vinyluracils. ias.ac.inresearchgate.net These condensation reactions provide a facile methodology for synthesizing a range of 5-vinyluracil (B15639) derivatives from 5-formyluracils. ias.ac.in The presence of vinyl substituents at the 5-position can influence the chemical and biological properties of these uracil (B121893) derivatives. ias.ac.in

Synthesis of 5-Hetaryluracil Derivatives via 1,3-Dipolar Cycloaddition

The synthesis of 5-hetaryluracil derivatives can be achieved through 1,3-dipolar cycloaddition reactions, a valuable method for constructing various heterocyclic systems. In this approach, substituted uracils can function as either 1,3-dipoles or dipolarophiles. One method involves treating a nitrile oxide derived from this compound with substituted alkenes. This reaction yields 5-(4,5-dihydroisoxazol-3-yl)pyrimidine-2,4(1H,3H)-diones. Subsequent oxidation of these products, for instance with N-bromosuccinimide, transforms them into the corresponding 5-(isoxazol-3-yl)uracils. arkat-usa.org

Alternatively, when 5-cyanouracil (B1208135) is employed as a dipolarophile in reactions with nitrile oxides generated from aromatic aldoximes, 5-(1,2,4-oxadiazol-5-yl)uracils can be obtained. arkat-usa.org Another synthetic route involves the reaction of this compound with an excess of nitriles in the presence of cerium ammonium (B1175870) nitrate (B79036) as an oxidant, leading to the formation of 1,2,4-oxadiazol-3-yl derivatives, albeit in moderate yields. arkat-usa.org

The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from substituted this compound oximes, with alkenes as dipolarophiles has been shown to afford cycloadducts in moderate yields (40-60%). arkat-usa.org An oxidation step is necessary to obtain the isoxazole (B147169) derivatives from these cycloadducts. arkat-usa.org The application of 5-cyanouracil as a dipolarophile reacting with aromatic aldoximes provides 5-(oxadiazol-5-yl)uracil derivatives in satisfactory yields. arkat-usa.org These methods demonstrate the versatility of 1,3-dipolar cycloaddition in synthesizing diverse 5-hetaryluracil derivatives by manipulating the structures of the 1,3-dipole and dipolarophile. arkat-usa.org

Synthesis of 5-Formyl-2'-deoxyuridine

Several methods have been developed for the synthesis of 5-formyl-2'-deoxyuridine (5-fodU). One straightforward approach involves the oxidation of the 5-methyl group in thymidine (B127349) derivatives. nih.gov However, the direct incorporation of the 5-fodU 3'-O-phosphoramidite into oligodeoxynucleotides can result in low yields due to the instability of the formyl group under the conditions typically used for automated DNA synthesis. nih.gov To circumvent this issue, an alternative strategy involves first preparing oligodeoxynucleotides containing a 5-(1,2-dihydroxyethyl)uracil derivative, followed by oxidation with periodate to yield the desired oligodeoxynucleotides containing this compound. nih.gov

Other reported methods for synthesizing 5-formyl-2'-deoxyuridine include oxidation of 5-(hydroxymethyl)-2'-deoxyuridine with various reagents such as Na2S2O8, K2S2O8, CrO3.pyr.HCl, or a peroxide radical. researchgate.net Another route involves the coupling of this compound with a chlorosugar. researchgate.net

5-Formyl-2'-deoxyuridine can also be synthesized through the oxidation of thymidine. nih.govjst.go.jp To prevent side reactions and degradation during its incorporation into oligonucleotides, protection of the formyl group using a protecting group like N,N-di-(3,5-dichlorophenyl)ethylenediamine has been employed. nih.govjst.go.jp

Synthesis of 5-Formyluridine

The synthesis of 5-formyluridine has been achieved through various methods. One procedure involves the palladium-catalyzed coupling of 5-iodouridine (B31010) with styrene, followed by reaction with acetic anhydride (B1165640) or acetone (B3395972) and subsequent ozonolysis of the resulting 5-styryluridine derivatives. This method has been used to prepare 5-formyl-2',3'-O-isopropylideneuridine and 5-formyl-2',3',5'-tri-O-acetyluridine. tandfonline.comtandfonline.com

An earlier method for synthesizing 5-formyluridine involved the oxidation of 5-(hydroxymethyl)uridine with platinum oxide, although this yielded the product in low yield (46%). tandfonline.com Another alternative procedure utilizes the oxidation of 5-(hydroxymethyl)-2',3'-O-isopropylideneuridine with active manganese dioxide to produce 5-formyl-2',3'-O-isopropylideneuridine. tandfonline.com

More recent approaches to synthesizing 5-formyluridine derivatives have explored transformations of nucleoside substrates containing a methyl-derived substituent at the C5-uracil position. One method involves starting from a 5-formyluridine derivative and converting it to a 5-cyanohydrin derivative, which is then hydrolyzed to yield the desired product. scispace.comrsc.org

Incorporation of this compound into Plasmids for In Vivo Studies

Incorporating this compound (5-foU) into plasmids is a technique used to investigate its biological effects in vivo, particularly its influence on DNA replication and gene expression. sci-hub.setandfonline.com Site-specific incorporation of 5-foU into plasmid vectors, such as pSVK3, has been achieved. tandfonline.comresearchgate.net These modified plasmids are then introduced into cells, such as Escherichia coli or mammalian cells, for replication and analysis. sci-hub.setandfonline.com

Studies using plasmids containing site-specifically incorporated 5-foU have demonstrated that 5-foU can cause mutations during replication in E. coli. tandfonline.comresearchgate.net These mutations include base substitutions, such as T:A to C:G and T:A to A:T, and -1 deletions at the site of the 5-foU lesion. tandfonline.comresearchgate.net Mutations have also been observed at sites near the 5-foU. tandfonline.com

Furthermore, the incorporation of 5-foU-based DNA-peptide cross-links into plasmids has been used to study their biological impact on replication and translation in prokaryotic and eukaryotic cells. sci-hub.se Using a TA cloning approach with double-stranded DNA containing a 5-foU site, it was found that progeny plasmids contained various mutations after treatment with peptides, indicating that 5-foU-based DNA-peptide cross-links can induce mutations in vivo. sci-hub.se Studies involving enhanced green fluorescent protein (EGFP) reporter plasmids containing DNA-peptide cross-links at a 5'-UTR site have also been conducted to understand the effect of 5-foU-based DNA-protein cross-links on gene expression. sci-hub.se

Data Table: Mutation Frequencies Induced by this compound in E. coli Plasmid Replication

Lesion Site in PlasmidInduced Mutation Frequency (%)Primary Mutation Types Observed
Sal I recognition site (5'-GTCGAC)0.038-0.049T:A → C:G, T:A → A:T base substitutions, -1 deletions
Afl II recognition site (5'-CTTAAG)0.038-0.049T:A → C:G, T:A → A:T base substitutions, -1 deletions

*Based on research involving site-specific incorporation of 5-foU into plasmid pSVK3 replicated in Escherichia coli. tandfonline.comresearchgate.net

Biological and Biomedical Implications of 5 Formyluracil Research

5-Formyluracil in Disease Pathogenesis

This compound is increasingly recognized for its association with the development and progression of various diseases, notably cancer. Its formation as an oxidative damage product and its ability to interfere with normal DNA function underpin its pathogenic potential.

Association with Cancer Development and Progression

Studies have indicated a link between the levels of this compound and the presence and advancement of cancer. This association is supported by observations of altered 5fU content in cancerous tissues and its capacity to induce cellular changes characteristic of malignancy.

A notable finding in 5fU research is its elevated presence in certain cancer tissues when compared to adjacent normal tissues. wikipedia.orgwikipedia.orgfishersci.canih.govrsc.orgsigmaaldrich.com This differential distribution has been observed in various cancer types, with a specific focus on thyroid carcinoma. The content of 5fU in human thyroid carcinoma tissues, for instance, has been reported to be higher than in the surrounding normal tissues. nih.govrsc.orgsigmaaldrich.comfishersci.cadermatologytimes.comwikipedia.org

The differential levels of 5fU in cancer versus normal tissues suggest a potential role in the altered cellular environment of tumors. While specific quantitative data across a broad range of cancer types is still being compiled, the consistent observation of elevated 5fU in cancerous states, such as thyroid carcinoma, highlights its potential relevance in oncology.

Tissue TypeRelative this compound ContentExample Tissue
Normal TissueLowerAdjacent Normal Tissue
Cancer TissueHigherThyroid Carcinoma nih.govrsc.orgsigmaaldrich.comfishersci.cadermatologytimes.comwikipedia.org

The aberrant expression levels of modified nucleobases, including 5fU, in distinct tissue types can serve as indicators of different tumor onsets and canceration processes. wikipedia.orgwikipedia.org The increased presence of 5fU in cancerous tissues suggests it may contribute to the molecular alterations that drive the initiation and progression of tumors. Furthermore, research indicates that a deficiency in the repair enzyme SMUG1, which is involved in removing 5fU, may increase susceptibility to cancer development. wikidata.org This underscores the importance of proper 5fU processing in maintaining cellular health and preventing the onset of cancer.

Higher Content in Cancer Tissues (e.g., Thyroid Carcinoma)

Role in Genomic Instability

This compound is recognized as a factor contributing to genomic instability. Its chemical properties allow it to interfere with normal DNA processes, potentially leading to mutations and other genomic aberrations. 5fU can act as a genotoxic lesion, capable of introducing base mispairing and disrupting DNA function. nih.govrsc.orgsigmaaldrich.comfishersci.ca

One mechanism by which 5fU promotes genomic instability is through its potential to base-pair with guanine (B1146940) due to its keto-enol tautomerism, which can induce mutations in DNA. nih.govrsc.org Additionally, the reactive aldehyde group of 5fU can form covalent cross-links with nearby proteins. nih.govrsc.orgfishersci.camims.comnih.gov These DNA-protein cross-links (DPCs) are toxic lesions that can impede essential biological processes like DNA replication and gene expression, leading to serious consequences such as genomic instability. sigmaaldrich.comfishersci.cafishersci.cafishersci.ca The mutagenic potential of 5fU has been demonstrated in mammalian cells, further highlighting its role in compromising genomic integrity. hmdb.cacenmed.comnih.gov Efficient repair mechanisms are therefore crucial to minimize mutations induced by DNA oxidation products like 5fU and maintain genomic stability. hmdb.cafishersci.senih.gov

Potential as Biomarkers in Biomedical Applications

The presence and altered levels of this compound in disease states suggest its potential utility as a biomarker in biomedical applications. The analysis of modified nucleobase patterns, including 5fU, can provide insights into disease states and contribute to clinical diagnosis. wikipedia.orgwikipedia.org

Recent advancements in detection techniques for 5-formylpyrimidine compounds, such as 5fU, have highlighted their significant potential as biomarkers. wikipedia.orgwikipedia.org Electrochemical detection methods, for example, are being explored for their application in biomedical research and diagnostics, offering sensitive and selective ways to quantify 5fU. uni.lu While the extent to which DNA oxidation products like 5fU serve as biomarkers versus actively contributing to pathology can vary depending on the specific condition, their presence and altered levels in diseases like cancer make them promising candidates for diagnostic and prognostic indicators. nih.gov

Therapeutic Targeting of this compound Pathways

Given the role of this compound in genomic instability and its association with diseases like cancer, the pathways involved in its formation, recognition, and repair represent potential targets for therapeutic intervention. The base excision repair (BER) pathway plays a critical role in removing oxidized bases, including 5fU, from DNA. nih.govfishersci.seuni.luuni.lu Enzymes within this pathway, such as this compound DNA N-glycosylase (which includes SMUG1 and hNTH1), are essential for the recognition and removal of 5fU lesions. wikidata.orghmdb.cafishersci.senih.govuni.luuni.lu

Development of Therapeutic Strategies Against DNA Lesions

The formation of DNA lesions, including this compound, is a continuous process in living cells, arising from endogenous reactions like deamination and oxidation. plos.org If not properly repaired, these lesions can lead to mutations that may contribute to the development of diseases, including cancer. plos.org Given that this compound is a product of oxidative damage to thymine (B56734), understanding its formation and consequences is crucial for developing strategies to counteract the effects of such DNA damage. wikipedia.orgradioprotection.org

The presence of this compound in DNA can interfere with normal DNA and RNA metabolism, potentially contributing to cellular toxicity and mutagenicity. wikipedia.orgresearchgate.net Studies have shown that this compound and its nucleoside derivatives can reduce the colony-forming ability of mammalian cells and induce mutations. wikipedia.orgresearchgate.net This suggests that targeting this compound or the pathways involved in its formation and processing could be a potential avenue for therapeutic intervention against diseases associated with oxidative DNA damage. Research has explored the potential of derivatives of this compound for their antiviral and anticancer activities. ontosight.ai

Furthermore, this compound can intermediate the formation of DNA-protein conjugates (DPCs). researchgate.net These DPCs are toxic DNA lesions that can impede essential biological processes like DNA replication and transcription, potentially leading to genomic instability and altered gene expression. researchgate.net Investigating the formation and impact of this compound-mediated DPCs provides insights into DNA-protein interactions and the biological consequences associated with this modification, which could inform the development of therapeutic strategies. researchgate.net

Modulation of DNA Repair Enzymes

Cells possess sophisticated DNA repair systems to counteract the deleterious effects of DNA lesions. The primary pathway for repairing this compound in DNA is the base excision repair (BER) system. plos.org Several DNA glycosylases in both Escherichia coli and human cells are known to recognize and remove this compound from DNA, albeit with varying efficiencies. plos.orgebi.ac.ukresearchgate.net

In E. coli, enzymes such as Nth (endonuclease III), Nei (endonuclease VIII), and MutM (formamidopyrimidine DNA glycosylase) have been shown to remove this compound from DNA. ebi.ac.ukresearchgate.net In human cells, the single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) is a key enzyme involved in the removal of various oxidized pyrimidines, including this compound, from both single-stranded and double-stranded DNA. mdpi.commdpi.com SMUG1 can excise this compound when paired with both adenine (B156593) (A) and guanine (G). mdpi.com Other human glycosylases like Thymine DNA Glycosylase (TDG) and Methyl-CpG-binding domain protein 4 (MBD4) have also been shown to cleave this compound, particularly when mispaired with guanine. plos.orgmdpi.com

Research into how these enzymes recognize and process this compound is crucial for understanding the cellular defense mechanisms against this type of DNA damage. Studies have investigated the kinetic parameters of enzymes like human apurinic/apyrimidinic endonuclease 1 (hAPE1) in the context of DNA substrates containing this compound, particularly in clustered lesion sites. plos.org The position of this compound relative to other lesions, such as an apurinic/apyrimidinic (AP) site, can influence the efficiency of repair by BER proteins. plos.org

While BER is considered the primary repair pathway, some evidence suggests that the nucleotide excision repair (NER) system might also be involved in the repair of this compound. plos.org For instance, the NER initiator protein XPC-HR23B has been observed to interact with DNA duplexes containing this compound paired with all four bases. plos.org

The study of how DNA repair enzymes interact with and process this compound provides valuable insights into maintaining genome integrity and highlights potential targets for modulating DNA repair pathways for therapeutic purposes.

Biotechnological Applications

The unique chemical structure of this compound, particularly its aldehyde group, makes it a valuable target for chemical modification and thus useful in various biotechnological applications, especially in the study of DNA modifications.

Development of Probes for DNA Modifications

The aldehyde group of this compound provides a reactive handle for selective chemical labeling. This property has been exploited to develop chemical probes for the detection and analysis of this compound in DNA. acs.orgnih.govresearchgate.netresearchgate.net

Various chemical reactions have been employed for the selective labeling of this compound, including oxime formation, Knoevenagel condensation, and Wittig reactions. ebi.ac.ukresearchgate.netresearchgate.netresearchgate.net These reactions allow for the attachment of detectable tags, such as fluorescent dyes or biotin (B1667282), to this compound residues in DNA. researchgate.netresearchgate.netscispace.com

Fluorescent probes based on reactions with this compound have been developed for its detection and imaging in cells. researchgate.netresearchgate.net For example, naphthalimide hydroxylamine (B1172632) probes have been designed to selectively label aldehydes in DNA, including this compound. researchgate.netresearchgate.net Biotinylated probes have also been used for the enrichment of DNA fragments containing this compound. researchgate.netresearchgate.net

These probes and labeling strategies are essential tools for studying the distribution, abundance, and biological roles of this compound in genomic DNA. acs.orgnih.govresearchgate.net They enable researchers to accurately detect and potentially map this modification at single-base resolution, providing crucial data for understanding its epigenetic and pathological significance. acs.orgnih.govresearchgate.net

Tools for Studying Biological Systems

Beyond its role as a DNA lesion, this compound and its derivatives serve as valuable tools for investigating various biological processes. The ability to selectively label this compound allows for its use in studying DNA-protein interactions. researchgate.net By introducing this compound into defined DNA sequences, researchers can investigate how proteins interact with this modified base and how its presence affects protein binding and activity. researchgate.net

Furthermore, the incorporation of this compound into DNA can be used to study the fidelity and processivity of DNA polymerases. plos.orgresearchgate.net As mentioned earlier, polymerases can misincorporate nucleotides opposite this compound, and studying these events provides insights into the mechanisms of DNA replication and the potential for mutagenesis. plos.orgresearchgate.net

The development of probes for this compound also contributes to broader studies of nucleic acid modifications and their roles in regulating cellular activities. researchgate.netresearchgate.net By providing methods for detecting and quantifying this compound, these tools facilitate research into the dynamic changes of natural pyrimidine (B1678525) modifications in vivo and their correlation with disease states. acs.orgnih.gov The study of this compound fits within the larger field of "modificaomics," which aims to comprehensively study modifications on DNA, RNA, and proteins and their biological functions. researchgate.net

Future Directions and Emerging Research Avenues

Comprehensive Mapping of 5-Formyluracil Distribution in Genomes

Precise mapping of 5fU at the genomic level is crucial for understanding its potential functions. While 5fU is found in bacteriophages, prokaryotes, and mammalian cells, its content is generally low. acs.orgacs.orgnih.gov However, studies have indicated that the content of 5fU can be higher in certain cancer tissues compared to adjacent normal tissues, suggesting potential cell type specificity in its distribution. acs.orgacs.orgnih.gov

Initial genome-wide mapping efforts in living tissues have demonstrated the feasibility of determining the distribution of 5fU using selective probes. researchgate.netnih.gov Intriguingly, early findings suggest that most 5fU sites in human thyroid carcinoma tissues are located in intergenic regions and introns. researchgate.netnih.govresearchgate.net Furthermore, the distribution of 5fU in these tissues shows a positive correlation with the binding sites of the POLR2A protein, indicating a potential association with transcriptional machinery. researchgate.netnih.govresearchgate.net

Despite these advances, a lack of higher-resolution sequencing techniques has historically hampered detailed studies of 5fU distribution. acs.orgnih.gov The development of methods like Alkaline Modulated this compound Sequencing (AMfU-Seq), a single-base resolution analysis method, represents a significant step forward in profiling 5fU at the genome scale. acs.orgnih.gov Future research will focus on applying and refining such high-resolution techniques to comprehensively map 5fU distribution across various cell types, developmental stages, and disease states. This will involve improving the sensitivity and selectivity of detection methods to accurately identify 5fU at low abundance and distinguish it from other modified bases. rsc.orgresearchgate.netresearchgate.net

Elucidating Functional Roles of this compound as an Epigenetic Mark

The discovery of formylpyrimidines, including 5fU, in genomic DNA has energized the field of epigenetics. rsc.org While 5-formylcytosine (B1664653) (5fC) is recognized as a key player in active DNA demethylation and displays essential epigenetic functions, the role of its thymine (B56734) counterpart, 5fU, as an epigenetic mark is still being elucidated. rsc.orgwikipedia.org

5fU has been found to be widely distributed among living organisms and its potential as an important epigenetic mark has been suggested. acs.orgnih.gov Natural pyrimidine (B1678525) modifications, including 5fU, are known to dynamically regulate gene expression in eukaryotes and prokaryotes and provide mechanistic insights into the occurrence of diseases. acs.org They can act not only as intermediates for DNA demethylation or oxidative damage products but also as modulators of gene expression. acs.org

Future research aims to define the precise functional consequences of 5fU in the genome. This includes investigating how 5fU influences chromatin structure, gene transcription, and other DNA-templated processes. Given its potential to miscode during replication and interfere with DNA-protein interactions, understanding how these properties translate into regulatory functions is critical. acs.orgnih.govresearchgate.netnih.gov Research will likely involve combining high-resolution mapping data with functional studies, such as gene expression profiling and protein binding assays, to correlate 5fU localization with specific biological outcomes. The development of methods for selective labeling and detection of 5fU will be instrumental in these investigations. rsc.orgresearchgate.netresearchgate.netnih.gov

Further Characterization of this compound-Mediated DNA-Protein Cross-Links (DPCs)

The highly reactive aldehyde group of 5fU makes it capable of cross-linking with nearby proteins, potentially preventing gene replication and expression. acs.orgnih.gov Studies have reported that 5fU-mediated DNA-protein conjugates (DPCs) can exist in human cells. researchgate.net These DPCs are toxic DNA lesions that can interfere with essential biological processes, leading to serious consequences such as genomic instability and protein misexpression. researchgate.net

Research has shown that 5fU-intermediated DPCs can inhibit different polymerases or cause mutations in vitro and in vivo. researchgate.net Furthermore, investigations into the functional impacts of 5fU-mediated DPCs have revealed their presence in different gene expression components, such as promoter sequences or 5′-untranslated regions (UTRs). researchgate.net These findings suggest that DPCs between 5fU and nucleosome core particles might play a key role in 5fU-associated pathways, including DNA repair, transcriptional regulation, or development. chinesechemsoc.org

Future characterization of 5fU-mediated DPCs will involve identifying the specific proteins that form cross-links with 5fU in different cellular contexts. This will require advanced proteomic and genomic approaches. Furthermore, understanding the mechanisms by which these DPCs are formed, recognized, and potentially repaired is crucial. The stability and reversibility of 5fU-protein cross-links, as well as their impact on protein function and DNA integrity, are key areas for future investigation. nih.govresearchgate.netchinesechemsoc.orgacs.org

Investigation of this compound's Influence on Non-Coding RNA Function

While much of the focus on modified bases has been on DNA, modifications in RNA are also known to play significant roles in cellular processes. 5fU has been detected in both DNA and RNA. nih.gov Non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are increasingly recognized for their diverse regulatory functions in gene expression and other biological pathways. cun.esnih.govkeaipublishing.comnih.govmdpi.com

The potential influence of 5fU on non-coding RNA function is an emerging area of research. Given that 5fU can be incorporated into RNA, it is plausible that its presence could affect RNA structure, stability, localization, and interactions with proteins or other nucleic acids. Studies have shown that nucleoside derivatives of 5fU can interfere with normal RNA and DNA metabolism in mammalian cells. researchgate.net Specifically, 5-formyluridine (B1218883) (5-foUrd), the ribonucleoside form of 5fU, was found to be more effective than its deoxyribonucleoside counterpart in inhibiting uridine (B1682114) incorporation in nerve cells, suggesting interference with RNA synthesis. researchgate.net

Future research will explore the extent of 5fU modification in different classes of non-coding RNAs and investigate the functional consequences of these modifications. This could involve studying the impact of 5fU on ncRNA processing, maturation, and activity. Understanding whether 5fU in ncRNAs affects their ability to interact with target molecules, such as mRNAs or proteins, will be important for deciphering its potential regulatory roles. researcher.life

Development of Novel Chemical Tools for In Vivo Studies

The study of 5fU in living systems is heavily reliant on the availability of sensitive, selective, and biocompatible chemical tools for its detection, mapping, and manipulation. While some methods for labeling and enriching 5fU in DNA have been developed, there is a continuous need for improved tools, particularly for in vivo applications. acs.orgresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.netnih.govnih.gov

Future efforts will focus on designing and synthesizing novel chemical probes that can selectively react with 5fU under physiological conditions, enabling its detection and imaging in living cells and organisms. rsc.orgresearchgate.netresearchgate.netnih.gov Tools that allow for site-specific labeling and enrichment of 5fU will be crucial for comprehensive genomic and epitranscriptomic mapping. researchgate.netnih.govrsc.org Furthermore, the development of chemical tools that can modulate the formation or removal of 5fU in a controlled manner would provide valuable means to investigate its functional roles in vivo. acs.org The idea of using 5fU as a multifunctional building block in biosensor designs also holds potential for future applications in 5fU site-specific microenvironment detection. nih.gov

常见问题

Basic Research Questions

Q. What are the primary experimental methods for detecting 5-formyluracil in DNA, and how do they address selectivity against structurally similar modifications like 5-formylcytosine (5fC)?

  • Methodology : Fluorogenic labelling using biotinylated o-phenylenediamine tethered to naphthalimide enables selective detection under physiological conditions. This reagent reacts specifically with 5fU, forming a benzimidazole complex that "switches on" fluorescence (λex: 439 nm, λem: 530 nm), while avoiding interference from 5fC or abasic sites. Reverse-phase HPLC and PAGE analysis confirm specificity .

Q. How is this compound generated in DNA, and what are the key chemical pathways involved?

  • Mechanism : 5fU arises primarily from thymine oxidation via reactive oxygen species (ROS) or ionizing radiation. For example, γ-irradiation (e.g., 60Co at 1044 Gy) induces thymine methyl group oxidation to 5fU, detectable in human cells like HeLa . Alternative pathways include enzymatic oxidation of 5-hydroxymethyluracil (5hmU) by TET enzymes during epigenetic regulation .

Q. What are the biological implications of 5fU in genomic DNA?

  • Functional Role : 5fU acts as both an oxidative lesion (causing replication errors) and an epigenetic mark. It disrupts DNA-protein interactions (e.g., AP-1 transcription factor binding) and induces T→G transversions during replication. Elevated 5fU levels correlate with cancer progression, suggesting potential as a biomarker .

Advanced Research Questions

Q. How can researchers resolve contradictions in 5fU detection data caused by cross-reactivity with abasic sites or other aldehydes?

  • Analytical Strategy : Use dual validation methods:

  • Fluorogenic labelling : Confirm specificity via primer extension assays. For example, Bsu DNA polymerase stalls at 5fU sites labelled with Biotin-Lys, generating a replication "roadblock" detectable by PAGE .
  • Mass spectrometry : LC-MS/MS analysis of digested DNA identifies Biotin-LysU adducts, distinguishing 5fU from lipid peroxidation-derived aldehydes .

Q. What experimental designs optimize 5fU enrichment for epigenomic mapping in complex biological samples?

  • Protocol :

Biotinylation : Treat DNA with Biotin-Lys reagent (50 mM PS buffer, pH 7.0, 37°C, 6 h).

Enrichment : Use streptavidin-coated magnetic beads to pull down 5fU-containing fragments.

Quantification : qPCR shows 101-fold enrichment for single-stranded DNA and 73-fold for double-stranded DNA. Control for 5fC interference by parallel enrichment with ODN-SS-fC .

Q. How does 5fU influence DNA polymerase fidelity, and what are the implications for mutagenesis studies?

  • Replication Analysis : Primer extension assays with Klenow fragment or Bsu polymerase reveal that 5fU promotes misincorporation of dCMP (leading to T→G transversions) at rates independent of 3'→5' exonuclease activity. Sequence context and polymerase type (e.g., Pyrococcus furiosus vs. Thermus thermophilus) significantly affect error frequency .

Q. What advanced imaging techniques enable in situ detection of 5fU in live cells?

  • Imaging Protocol :

  • Labelling : Incubate γ-irradiated cells with Biotin-Lys (10 μM, 4 h).
  • Detection : Confocal microscopy (λex: 488 nm, λem: 500–600 nm) visualizes green fluorescence in DNA damage foci. Validate with MALDI-TOF to confirm 5fU-Biotin-LysU adducts .

Methodological Challenges and Solutions

Q. Why do some fluorogenic probes fail to detect 5fU in cellular environments, and how can this be mitigated?

  • Limitation : Early probes (e.g., bis(4,5-dimethoxyanilin-2-yl) disulfide) require non-physiological conditions (100 mM NaOH) or lack cell permeability.
  • Solution : Use hydrophilic reagents like Biotin-Lys with polyethylene glycol linkers, enhancing solubility and reducing steric hindrance. Validate with γ-irradiated cell models .

Q. How can researchers quantify low-abundance 5fU in normal tissues without amplification bias?

  • Sensitive Detection : Combine click chemistry (azide-alkyne cycloaddition) with 5fU derivatives. For example, 5fU-triphenylphosphonium conjugates enable mitochondria-specific imaging in stem cells, detectable at sub-nanomolar levels via aggregation-induced emission (AIE) probes .

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